N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 933215-43-1
VCID: VC8451862
InChI: InChI=1S/C22H23ClN4O2S/c23-18-8-6-10-20(16-18)30(28,29)26-19-9-5-7-17(15-19)21-11-12-22(25-24-21)27-13-3-1-2-4-14-27/h5-12,15-16,26H,1-4,13-14H2
SMILES: C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
Molecular Formula: C22H23ClN4O2S
Molecular Weight: 443 g/mol

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide

CAS No.: 933215-43-1

Cat. No.: VC8451862

Molecular Formula: C22H23ClN4O2S

Molecular Weight: 443 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide - 933215-43-1

Specification

CAS No. 933215-43-1
Molecular Formula C22H23ClN4O2S
Molecular Weight 443 g/mol
IUPAC Name N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-chlorobenzenesulfonamide
Standard InChI InChI=1S/C22H23ClN4O2S/c23-18-8-6-10-20(16-18)30(28,29)26-19-9-5-7-17(15-19)21-11-12-22(25-24-21)27-13-3-1-2-4-14-27/h5-12,15-16,26H,1-4,13-14H2
Standard InChI Key DOWVTSRLNCTNOK-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
Canonical SMILES C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl

Introduction

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide is a synthetic chemical compound belonging to the sulfonamide class. This compound features a pyridazine ring substituted with an azepane group, linked to a phenyl ring and further connected to a chlorobenzene-sulfonamide moiety. The structural complexity of this molecule suggests its potential as a pharmacologically active agent, particularly in targeting enzymes or receptors due to its diverse functional groups.

Structural Features

The compound has the following key structural characteristics:

  • Core scaffold: A pyridazine ring, which is known for its bioactive properties.

  • Azepane substitution: The azepane group (a seven-membered nitrogen-containing ring) contributes to solubility and potential receptor binding.

  • Sulfonamide moiety: Sulfonamides are widely recognized for their role in medicinal chemistry, often acting as enzyme inhibitors.

  • Chlorobenzene group: This halogenated aromatic ring can enhance lipophilicity and influence pharmacokinetics.

Pharmacological Relevance

Compounds with similar sulfonamide backbones have shown activity in various therapeutic areas:

  • Protein kinase modulation: Sulfonamides are known to inhibit protein kinases, crucial enzymes in cell signaling pathways. For example, related compounds have been studied for their ability to modulate serum and glucocorticoid-regulated kinase (SGK1), which is implicated in inflammatory and degenerative diseases .

  • Antifungal activity: Sulfonamides with pyridine or pyridazine scaffolds have demonstrated efficacy against fungal pathogens such as Candida albicans .

  • Anticancer potential: Similar compounds have exhibited cytotoxicity against cancer cell lines by inducing apoptosis and disrupting cell cycles .

Synthesis Pathways

While specific synthesis details for this compound are not readily available in the provided data, general approaches for related sulfonamides involve:

  • Formation of the sulfonamide bond: Reacting an amine group with a sulfonyl chloride derivative.

  • Pyridazine functionalization: Introducing substituents like azepane onto the pyridazine core via nucleophilic substitution or reductive amination.

  • Coupling reactions: Connecting aromatic rings through Suzuki or Buchwald-Hartwig coupling methods.

Potential Applications

Given its structure, N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide could be explored for:

  • Anti-inflammatory therapies: Targeting kinases involved in inflammation.

  • Oncology: Developing inhibitors that disrupt cancer cell signaling pathways.

  • Antimicrobial agents: Investigating activity against resistant bacterial or fungal strains.

Comparative Data Table

Property/FeatureDescription
Chemical ClassSulfonamide
Key Functional GroupsAzepane, Pyridazine, Chlorobenzene, Sulfonamide
Pharmacological TargetsProtein kinases (e.g., SGK1), fungal enzymes
Potential Therapeutic AreasInflammation, cancer, infectious diseases
Synthesis MethodsSulfonation reactions, nucleophilic substitutions, coupling reactions
Structural AnaloguesPyrimidopyridazinones, triazine-based sulfonamides

Research Findings on Related Compounds

Studies on structurally similar compounds provide insights into potential activities:

  • Triazine-based sulfonamides have shown cytotoxic effects on cancer cells by inducing apoptosis .

  • Pyridine-sulfonamides demonstrated antifungal activity superior to fluconazole against Candida species .

  • Pyridazinone derivatives were reported to modulate kinase activity effectively .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator